Lactames macrocycliques
Macrolide lactams are a class of natural products derived from bacterial secondary metabolites, known for their broad-spectrum antimicrobial activity. These compounds exhibit potent inhibitory effects against various Gram-positive bacteria and some Gram-negative bacteria by binding to the 50S ribosomal subunit, thereby interfering with protein synthesis. The macrocyclic lactam ring structure is a key feature of macrolides, which typically consists of 12 to 16 carbon atoms in a large ring, providing a stable and rigid framework that contributes to their bioavailability and efficacy.
Structural variations among different macrolide lactams can lead to differences in their pharmacological properties. For example, the introduction of hydroxyl groups or other functional groups may improve antibiotic activity, reduce toxicity, or enhance oral absorption. Macrolides are commonly used in clinical settings for treating respiratory tract infections, skin and soft tissue infections, and as prophylaxis before certain surgeries. However, due to their narrow therapeutic window, careful administration is required to minimize the risk of adverse effects such as gastrointestinal disturbances and liver dysfunction.

Structure | Nom chimique | CAS | Le MF |
---|---|---|---|
![]() |
Clavatustide A | 1602982-13-7 | C27H25N3O5 |
![]() |
37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 | 155684-96-1 | C55H95NO13Si2 |
![]() |
Everolimus | 159351-69-6 | C53H83NO14 |
![]() |
42-O-2-Hydroxy2-(trimethylammonio)ethoxyphosphinyloxyethyl Rapamycin Inner Salt >75% | 1062645-51-5 | C58H95N2O17P |
![]() |
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 | 134556-79-9 | C50H85NO12Si |
![]() |
Pimecrolimus | 137071-32-0 | C43H68ClNO11 |
![]() |
Clavatustide B | 1581723-72-9 | C26H23N3O5 |
![]() |
Ascomycin | 104987-12-4 | C43H69NO12 |
![]() |
(6R,7S,10R,11R,12E,17E,19E,21S)-6-2-(diethylamino)ethanesulfonyl-21-hydroxy-11,19-dimethyl-10-(propan-2-yl)-9,26-dioxa-3,15,28-triazatricyclo23.2.1.0,3,7octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone | 2743429-97-0 | C34H50N4O9S |
![]() |
Dihydro FK-506 | 104987-30-6 | C44H71NO12 |
Littérature connexe
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
Fournisseurs recommandés
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Enjia Trading Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
PRIBOLAB PTE.LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
Produits recommandés